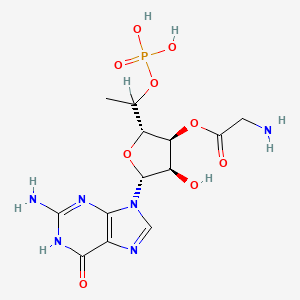
Dibenzyl-diphenyl-phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl-diphenyl-phosphanium is an organophosphorus compound characterized by the presence of two benzyl groups and two phenyl groups attached to a phosphorus atom. This compound is of significant interest in the field of chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzyl-diphenyl-phosphanium can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with benzyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{Ph}_2\text{PH} + 2 \text{PhCH}_2\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2\text{Ph)}_2 + 2 \text{HCl} ] This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl-diphenyl-phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
Oxidation: Dibenzyl-diphenyl-phosphine oxide.
Reduction: Dibenzyl-diphenyl-phosphine.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dibenzyl-diphenyl-phosphanium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which dibenzyl-diphenyl-phosphanium exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphorus atom in the compound can form bonds with various substrates, facilitating different types of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Similar in structure but with three phenyl groups instead of two benzyl and two phenyl groups.
Dibenzylphosphine: Contains two benzyl groups but lacks the phenyl groups present in dibenzyl-diphenyl-phosphanium.
Uniqueness
This compound is unique due to its combination of benzyl and phenyl groups, which imparts distinct reactivity and properties compared to other phosphines. This makes it a versatile compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
77382-18-4 |
|---|---|
Molekularformel |
C26H24P+ |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
dibenzyl(diphenyl)phosphanium |
InChI |
InChI=1S/C26H24P/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-20H,21-22H2/q+1 |
InChI-Schlüssel |
XCHLOAIAVUHZNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)

![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)
